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Compound of Interest

Compound Name: Vamicamide

CAS No.: 97987-88-7

Cat. No.: B1682146 Get Quote

As a Senior Application Scientist, I approach the characterization of active pharmaceutical

ingredients (APIs) not merely as a compilation of static properties, but as a dynamic interplay

between molecular architecture and physiological behavior. Vamicamide (also known as FK-

176 or Urocut) is a highly specific muscarinic acetylcholine receptor (mAChR) antagonist.

Originally developed for the treatment of urinary incontinence and overactive bladder, its

structural design offers a masterclass in rational drug development[1].

This whitepaper deconstructs the chemical structure, molecular weight, synthetic optimization,

and analytical methodologies of Vamicamide, providing researchers with a self-validating

framework for its application in preclinical workflows.

Physicochemical Profiling & Structural Elucidation
The pharmacological efficacy of Vamicamide is intrinsically linked to its precise molecular

weight and stereochemistry. With a molecular weight of 297.39 g/mol and an empirical formula

of C18H23N3O, Vamicamide falls perfectly within the optimal range for small-molecule drugs

(Lipinski’s Rule of Five)[2]. This molecular weight provides sufficient structural complexity to

ensure high receptor affinity while remaining small enough to facilitate tissue penetration.

Table 1: Physicochemical and Pharmacological
Properties
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Property Value Causality / Significance

Molecular Weight 297.39 g/mol

Optimal size for penetrating

detrusor muscle tissue while

limiting excessive central

nervous system (CNS)

crossing.

Chemical Formula C18H23N3O

Provides the necessary atomic

framework for mAChR

interaction without

unnecessary lipophilic bulk.

Stereochemistry (2R, 4R)

The specific enantiomeric

configuration ensures precise

spatial alignment within the

muscarinic receptor pocket.

Target Affinity (pA2) 6.82 (Bladder tissue)

Demonstrates high affinity for

detrusor muscle mAChRs,

effectively preventing

cholinergic spasms.

Physical State Solid (White Powder)

Stable form for long-term

storage (-20°C for up to 3

years)[2].

Structure-Activity Relationship (SAR)
The IUPAC name for Vamicamide is (2R,4R)-4-(dimethylamino)-2-phenyl-2-pyridin-2-

ylpentanamide[1]. Every functional group in this structure serves a distinct mechanistic

purpose:

Tertiary Amine (Dimethylamino group): This moiety mimics the quaternary ammonium

nitrogen of endogenous acetylcholine. At physiological pH, it becomes protonated, allowing it

to anchor into the orthosteric binding site of the muscarinic receptor.

Di-Aromatic System (Phenyl and Pyridine rings): These bulky, lipophilic rings provide severe

steric hindrance. Once the molecule is anchored, these rings occupy the receptor pocket,
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preventing the conformational change required for G-protein activation, thereby conferring its

antagonist properties[3].

Primary Amide: Acts as a hydrogen bond donor and acceptor, stabilizing the drug-receptor

complex and increasing target residence time.
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Caption: Structure-Activity Relationship (SAR) of Vamicamide's functional groups.
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Synthetic Workflows & Green Chemistry
Optimization
The synthesis of complex anticholinergic agents with multiple chiral centers often involves

harsh reagents. During the initial scale-up of Vamicamide (FK-176), the synthetic route relied

heavily on dichloromethane (DCM) as a solvent and generated substantial aluminum waste[4].

Causality for Optimization: DCM is a volatile, halogenated solvent with significant

environmental and health liabilities. Furthermore, aluminum waste from traditional reduction

steps complicates downstream purification and drastically increases the E-factor (kg waste / kg

product). By transitioning to catalytic transformations and water-compatible processes guided

by the principles of Green Chemistry, the E-factor and reaction mass efficiency (RME) of

Vamicamide's synthesis were dramatically improved[4]. This shift not only reduced

environmental impact but also streamlined the isolation of the pure (2R, 4R) enantiomer,

ensuring a self-validating, scalable synthetic route.

Experimental Protocols: Formulation and Analysis
To ensure scientific integrity during in vivo testing or quality control, protocols must be designed

as self-validating systems. Below are the optimized methodologies for formulating and

analyzing Vamicamide, complete with the causality behind each step.

Protocol A: Preparation of In Vivo Formulation (2
mg/mL)
When preparing Vamicamide for in vivo administration (e.g., to evaluate its2[2]), maintaining

solubility without causing solvent toxicity is critical.

Table 2: In Vivo Formulation Composition
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Component Volume Fraction Function in Formulation

DMSO 10%
Primary solvent; disrupts the

crystal lattice of the solid drug.

PEG300 40%

Co-solvent; prevents

precipitation during aqueous

dilution.

Tween 80 5%

Non-ionic surfactant; stabilizes

hydrophobic rings via micelle

formation.

Saline/PBS 45%
Aqueous diluent; restores

physiological osmolarity.

Step-by-Step Methodology:

Primary Solubilization: Add 100 μL of DMSO to the pre-weighed Vamicamide powder.

Causality: DMSO is a highly polar aprotic solvent that effectively breaks the intermolecular

hydrogen bonds of the primary amide, ensuring complete initial dissolution.

Co-solvent Addition: Add 400 μL of PEG300 and mix until clear. Causality: PEG300 acts as a

bridging solvent. If aqueous buffer were added directly to the DMSO stock, the highly

lipophilic di-aromatic system of Vamicamide would instantly precipitate.

Surfactant Stabilization: Add 50 μL of Tween 80 and vortex. Causality: Tween 80 reduces the

surface tension of the mixture and forms protective micelles around the drug molecules,

shielding the hydrophobic domains from the upcoming aqueous phase.

Osmotic Balancing: Slowly add 450 μL of Saline or PBS. Causality: This final step adjusts

the osmolarity of the solution to physiological conditions, preventing tissue necrosis or

osmotic shock upon administration[2]. Validation Check: The final solution must remain

optically clear; any turbidity indicates micelle failure and requires reformulation.

Protocol B: HPLC-UV Quantification and Stability
Assessment
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To validate the purity and concentration of Vamicamide formulations, a robust High-

Performance Liquid Chromatography (HPLC) method is required[5].

Step-by-Step Methodology:

Column Selection (C18 Reverse-Phase): Utilize a high-efficiency C18 analytical column.

Causality: The octadecyl carbon chain (C18) provides a highly hydrophobic stationary phase.

Vamicamide’s phenyl and pyridine rings interact strongly with this phase via van der Waals

forces, ensuring adequate retention time and separation from polar degradation products.

Mobile Phase Gradient: Implement a gradient elution from 95% aqueous (0.1%

Trifluoroacetic acid, TFA) to 95% acetonitrile. Causality: The tertiary amine in Vamicamide is

ionizable. TFA acts as an ion-pairing agent, suppressing the ionization of the amine and

preventing peak tailing. The increasing organic modifier (acetonitrile) gradually overcomes

the hydrophobic interactions, eluting the compound as a sharp, symmetrical peak.

UV Detection at 254 nm: Monitor the eluent using a UV-Vis detector. Causality: The

conjugated pi-electron systems of the di-aromatic rings exhibit strong absorption in the UV

region. Monitoring at 254 nm provides a high signal-to-noise ratio, ensuring accurate

quantification.
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Caption: Step-by-step in vivo formulation and HPLC-UV quality control workflow.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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